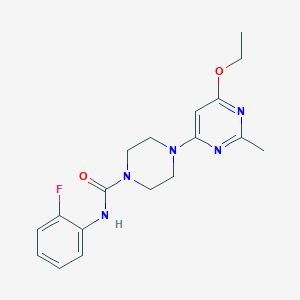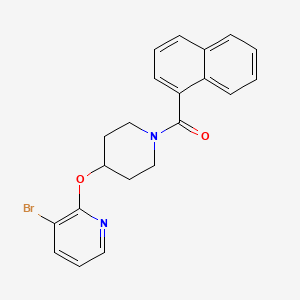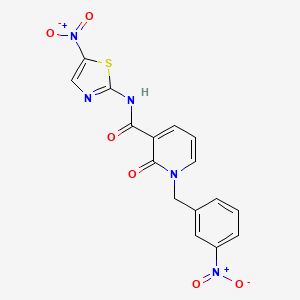![molecular formula C18H24N2O3 B2491275 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921816-95-7](/img/structure/B2491275.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of chemicals known for their complex molecular structures, which often exhibit unique chemical and physical properties. These compounds are typically synthesized through multi-step chemical reactions, involving the careful manipulation of molecular structures to achieve the desired compound.
Synthesis Analysis
The synthesis of complex molecules like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide often involves cyclization reactions and the incorporation of specific functional groups. For example, a study on the synthesis of related compounds highlighted the use of dibenz[b,f][1,4]oxazepine derivatives and demonstrated the formation of these compounds through intermolecular N—H⋯O hydrogen bonding, leading to a centrosymmetric dimer structure (Luo & Wu, 2009).
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Routes and Chemical Transformations
Research has explored the synthesis and oxidation processes of tetrahydrobenzofuran derivatives, presenting a foundation for the synthesis of complex compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide (Lévai et al., 2002). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Antimicrobial and Antibacterial Agents
The design and synthesis of novel classes of antibacterial agents have been a significant area of research, with studies demonstrating the efficacy of benzothiazole and pyrazolone derivatives against various bacterial strains (Palkar et al., 2017). This research indicates the potential of similar compounds in developing new antimicrobial drugs.
Photophysical Properties and Material Science Applications
The study of the photophysical properties of novel fused oxazapolycyclic skeletons suggests potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Petrovskii et al., 2017). These compounds' unique structural and electronic properties could make them suitable for various high-tech applications.
Central Nervous System (CNS) Agents
Research into spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives has explored their potential as central nervous system agents, offering insights into the design of new drugs targeting CNS disorders (Martin et al., 1981). These findings could inform future studies on related compounds for therapeutic applications.
Polymerization Catalysts and Material Synthesis
A spirocyclic parabanic acid derivative has been used as a thermally latent pre-catalyst for polyamide 6 synthesis and epoxide curing, showcasing the role of complex organic compounds in polymer science and engineering (Altmann et al., 2020). Such research highlights the versatility of these compounds in creating advanced materials.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGDADJJXYXOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
methanone dihydrochloride](/img/structure/B2491199.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
![ethyl 2-(2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491201.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)


![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)